1-Nonanoyl-2,5-dioxopyrrolidin

Übersicht

Beschreibung

2,5-Dioxopyrrolidin-1-yl nonanoate, also known as DNPN, is a chemical compound with significant applications in scientific research and industry. It has a CAS Number of 104943-23-9 and a molecular weight of 255.31 .

Molecular Structure Analysis

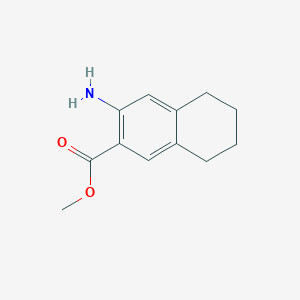

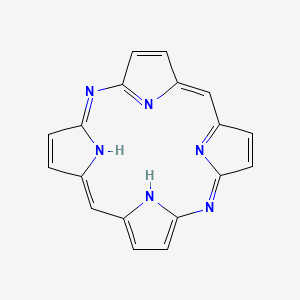

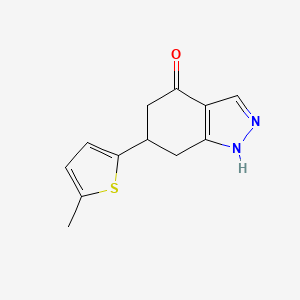

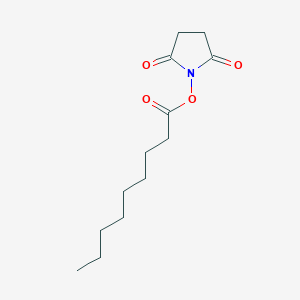

The linear formula of 2,5-Dioxopyrrolidin-1-yl nonanoate is C13H21NO4 . Detailed structural analysis or crystallographic data is not available in the search results.Physical And Chemical Properties Analysis

2,5-Dioxopyrrolidin-1-yl nonanoate is a solid at room temperature . The compound is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Synthese von Antikonvulsiva

1-Nonanoyl-2,5-dioxopyrrolidin: wurde bei der Synthese von Hybridverbindungen mit Antikonvulsiva-Eigenschaften eingesetzt. Diese Verbindungen zeigten eine breite Aktivität in Tiermodellen für Krampfanfälle, wie z. B. dem maximalen Elektroschocktest (MES) und dem Psychomotor-6-Hz-Krampfanfallmodell . Die Derivate dieser Verbindung könnten zur Entwicklung neuer, effektiverer und sichererer Therapeutika für Epilepsie führen.

Pharmakodynamik: Studien zur Schmerzbehandlung

Derivate von This compound waren in verschiedenen Schmerzmodellen wirksam, darunter der Formalintest für tonischen Schmerz, das Capsaicin-induzierte Schmerzmodell und das Oxaliplatin-induzierte neuropathische Schmerzmodell bei Mäusen . Dies deutet auf eine potenzielle Anwendung bei der Untersuchung und Behandlung verschiedener Schmerzarten hin.

Biochemie: Studien zur Enzyminhibition

Aufgrund seiner Interaktion mit Calciumkanälen könnten This compound und seine Derivate zur Untersuchung der Enzyminhibition verwendet werden, insbesondere in Signalwegen, die an der Calciumsignalisierung beteiligt sind .

Arzneimittelentwicklung: Beurteilung der metabolischen Stabilität

Die Verbindung zeigte eine hohe metabolische Stabilität in humanen Lebermikrosomen, was in der frühen Phase der Arzneimittelentwicklung eine wünschenswerte Eigenschaft ist. Sie könnte als Referenzverbindung zur Beurteilung der metabolischen Stabilität neuer Arzneimittelkandidaten dienen .

Toxikologie: Hepatotoxizität und Cytochrom-P450-Interaktion

Sie weist eine vernachlässigbare Hepatotoxizität und eine relativ schwache Hemmung der CYP3A4-, CYP2D6- und CYP2C9-Isoformen des Cytochrom-P450 auf, was sie zu einer wertvollen Verbindung für toxikologische Studien in Bezug auf den Leberstoffwechsel und Arzneimittelwechselwirkungen macht .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

Related compounds have been shown to interact with proteins, modifying lysine residues .

Mode of Action

It is known that similar compounds can react with proteins, specifically modifying lysine residues . This suggests that 2,5-Dioxopyrrolidin-1-yl nonanoate may interact with its targets in a similar manner, leading to changes in protein function.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested that the compound may inhibit CYP1A2 .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Biochemische Analyse

Biochemical Properties

2,5-Dioxopyrrolidin-1-yl nonanoate plays a significant role in biochemical reactions, particularly in the context of protein modification and enzyme interactions. It is known to interact with various enzymes and proteins, facilitating the formation of covalent bonds with lysine residues. This interaction is crucial for the modification of proteins, which can alter their function and activity. The compound’s ability to form stable covalent bonds makes it a valuable tool in biochemical research and applications .

Cellular Effects

The effects of 2,5-Dioxopyrrolidin-1-yl nonanoate on cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance monoclonal antibody production in Chinese hamster ovary cells by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels. Additionally, it can suppress cell growth and affect the glycosylation of proteins, which is critical for their function and stability.

Molecular Mechanism

At the molecular level, 2,5-Dioxopyrrolidin-1-yl nonanoate exerts its effects through covalent modification of proteins. It binds to lysine residues, forming stable covalent bonds that can alter the protein’s structure and function. This modification can lead to enzyme inhibition or activation, depending on the specific protein and context. The compound’s ability to modify proteins at the molecular level makes it a powerful tool for studying protein function and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl nonanoate can change over time. The compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in protein glycosylation and cell metabolism.

Dosage Effects in Animal Models

The effects of 2,5-Dioxopyrrolidin-1-yl nonanoate vary with different dosages in animal models. Studies have shown that at lower doses, the compound can enhance protein production and cellular metabolism without significant toxicity. At higher doses, it can cause adverse effects such as cell growth inhibition and changes in protein glycosylation. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

2,5-Dioxopyrrolidin-1-yl nonanoate is involved in metabolic pathways related to protein modification and degradation. It interacts with enzymes such as lysine-specific demethylase and ubiquitin ligases, which play crucial roles in protein turnover and regulation . The compound’s ability to modify proteins and influence their degradation pathways makes it a valuable tool for studying protein dynamics and regulation.

Transport and Distribution

Within cells and tissues, 2,5-Dioxopyrrolidin-1-yl nonanoate is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments . The compound’s distribution within cells is influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment.

Subcellular Localization

The subcellular localization of 2,5-Dioxopyrrolidin-1-yl nonanoate is primarily determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where it exerts its effects on protein modification and function . The compound’s ability to localize to specific subcellular compartments is crucial for its role in regulating protein function and cellular processes.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-2-3-4-5-6-7-8-13(17)18-14-11(15)9-10-12(14)16/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQHBHMRZFPJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90761653 | |

| Record name | 1-(Nonanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90761653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104943-23-9 | |

| Record name | 1-(Nonanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90761653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.